molecular formula C12H9N3OS2 B2664428 2-((Pyridin-2-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 197371-69-0

2-((Pyridin-2-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No. B2664428
CAS RN: 197371-69-0
M. Wt: 275.34
InChI Key: KYCMKOZNRUVCNK-UHFFFAOYSA-N
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Description

2-((Pyridin-2-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

Anticancer Applications

Research has identified derivatives of 1,3,4-oxadiazole, closely related to the specified compound, as potential anticancer agents. For instance, compounds with 1,3,4-oxadiazole rings have been studied for their activity against breast and colorectal cancer cell lines, highlighting the importance of the substituted five-member ring for activity. Derivatives such as 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole have shown in vivo activity in tumor models, pointing towards their potential as anticancer agents (Zhang et al., 2005). Another study focused on synthesizing 1,3,4-oxadiazolyl tetrahydropyridines to investigate their anticancer activities, demonstrating the compound's relevance in pharmaceutical research aimed at cancer treatment (Redda & Gangapuram, 2007).

Antimicrobial Activity

Oxadiazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity, specifically against Mycobacterium tuberculosis, showcasing the compound's potential in addressing infectious diseases. Compounds like 2(4-pyridyl)-5[(aryl/heteroarylamino)-1-oxoethyl]thio-1,3,4-oxadiazole exhibited significant efficacy, demonstrating over 90% inhibition at low concentrations, indicating their promise as antimicrobial agents (Raval et al., 2014).

Applications in Organic Electronics

The compound and its derivatives have found applications in organic electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs). For instance, m-terphenyl oxadiazole derivatives were synthesized and utilized as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent OLEDs. These materials significantly improved device efficiency, highlighting the compound's utility in enhancing the performance of electronic devices (Shih et al., 2015).

properties

IUPAC Name

2-(pyridin-2-ylmethylsulfanyl)-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c1-2-6-13-9(4-1)8-18-12-15-14-11(16-12)10-5-3-7-17-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCMKOZNRUVCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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